4-(3-Methoxyphenoxy)-1,1'-biphenyl

Myeloperoxidase inhibition Inflammation Cardiovascular research

4-(3-Methoxyphenoxy)-1,1'-biphenyl (CAS 143936-26-9) is a research-grade biphenyl ether derivative validated as a benchmark MPO inhibitor (IC50 159 nM). Its selective profile (MPO/CYP3A4 selectivity ratio ~16-fold; TPO IC50 6,300 nM) enables precise mechanistic studies without cross-target interference. This compound serves as a critical reference standard for SAR programs optimizing biphenyl ether scaffolds. Procure with confidence—each batch is purity-verified to support reproducible biochemical assays and drug discovery workflows.

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
CAS No. 143936-26-9
Cat. No. B12556691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenoxy)-1,1'-biphenyl
CAS143936-26-9
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H16O2/c1-20-18-8-5-9-19(14-18)21-17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3
InChIKeyTZQUXFOPIQBJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenoxy)-1,1'-biphenyl (CAS 143936-26-9) for Research Procurement: Core Chemical Profile and Research Context


4-(3-Methoxyphenoxy)-1,1'-biphenyl (CAS 143936-26-9) is a biphenyl ether derivative characterized by a 3-methoxyphenoxy substituent at the para-position of a biphenyl core [1]. This compound serves primarily as a research intermediate and pharmacological probe in medicinal chemistry programs . The compound exhibits moderate lipophilicity (calculated LogP 5.15) [2], and its biaryl ether architecture represents a scaffold that has been evaluated for multiple biological activities .

4-(3-Methoxyphenoxy)-1,1'-biphenyl Procurement: Why In-Class Biphenyl Ether Analogs Are Not Interchangeable


Substitution with other biphenyl ether derivatives carries substantial risk in research applications due to position-specific structure-activity relationships. The para-substitution pattern and the 3-methoxyphenoxy moiety of 4-(3-Methoxyphenoxy)-1,1'-biphenyl confer a distinct biological activity profile that is not generalizable across the biphenyl ether class [1]. For instance, positional isomerism in biphenyl derivatives significantly alters target engagement—the 3-methoxyphenoxy substitution pattern in this compound yields a specific myeloperoxidase (MPO) inhibition profile with IC50 159 nM, while also showing differential selectivity against CYP3A4 (IC50 2,600 nM) and thyroid peroxidase (TPO; IC50 6,300 nM) [1]. A structurally related analog, 4-Methoxy-4'-(3-methoxyphenoxy)-1,1'-biphenyl (CAS 1356963-90-0), contains an additional methoxy group at the 4'-position of the terminal phenyl ring , altering both molecular weight (306.36 vs 276.33 g/mol) and electronic properties. This structural divergence precludes reliable extrapolation of biological activity or physicochemical behavior. Without direct comparative data, the functional interchangeability of any biphenyl ether analog with 4-(3-Methoxyphenoxy)-1,1'-biphenyl cannot be assumed.

4-(3-Methoxyphenoxy)-1,1'-biphenyl: Quantified Evidence for Differentiated Target Engagement


Myeloperoxidase (MPO) Inhibitory Activity: IC50 159 nM

4-(3-Methoxyphenoxy)-1,1'-biphenyl inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in an aminophenyl fluorescein-based assay [1]. In comparison, the well-characterized MPO inhibitor 4-aminobenzoic hydrazide (4-ABH) exhibits an IC50 of 300 nM under comparable conditions [2], indicating that 4-(3-Methoxyphenoxy)-1,1'-biphenyl demonstrates approximately 1.9-fold greater potency in this specific assay context. MPO catalyzes the production of hypochlorous acid and other reactive oxidants implicated in chronic inflammatory diseases and atherosclerosis [3].

Myeloperoxidase inhibition Inflammation Cardiovascular research

Peroxidase Selectivity Profile: MPO vs TPO Selectivity Ratio ~40-fold

4-(3-Methoxyphenoxy)-1,1'-biphenyl demonstrates differential inhibitory activity between structurally related peroxidase enzymes. The compound inhibits MPO with an IC50 of 159 nM, while its activity against thyroid peroxidase (TPO) is substantially weaker, with an IC50 of 6,300 nM [1]. This corresponds to an MPO/TPO selectivity ratio of approximately 40-fold, indicating preferential engagement with MPO over TPO. No direct head-to-head comparative data with other biphenyl ether derivatives exist for this selectivity parameter [2].

Enzyme selectivity Peroxidase family Off-target profiling

CYP3A4 Off-Target Profile: IC50 2,600 nM (16-fold Selectivity over MPO)

4-(3-Methoxyphenoxy)-1,1'-biphenyl exhibits weak inhibition of cytochrome P450 3A4, with an IC50 of 2,600 nM [1]. Compared to its MPO inhibitory activity (IC50 159 nM), this represents a 16-fold selectivity window favoring MPO inhibition. In contrast, many biphenyl-containing compounds, particularly those with imidazole or triazole moieties, are potent CYP3A4 inhibitors with IC50 values often in the low nanomolar range [2]. While no direct head-to-head comparison with a specific structural analog exists, the relatively weak CYP3A4 inhibition of 4-(3-Methoxyphenoxy)-1,1'-biphenyl distinguishes it from the broader class of biphenyl-based CYP inhibitors [2].

CYP450 inhibition Drug-drug interaction Metabolic stability

4-(3-Methoxyphenoxy)-1,1'-biphenyl (CAS 143936-26-9): Research Application Scenarios Based on Quantified Evidence


Myeloperoxidase (MPO) Inhibitor Screening and SAR Studies

The quantified MPO inhibitory activity (IC50 159 nM) establishes 4-(3-Methoxyphenoxy)-1,1'-biphenyl as a benchmark compound for MPO inhibitor discovery programs [1]. Its 1.9-fold potency advantage over the reference inhibitor 4-ABH provides a meaningful baseline for SAR campaigns aimed at optimizing biphenyl ether scaffolds for MPO inhibition. Researchers can use this compound as a control or starting point when evaluating novel MPO inhibitors in biochemical assays [1].

Peroxidase Selectivity Profiling in Inflammation Research

The differential activity against MPO (IC50 159 nM) versus TPO (IC50 6,300 nM) positions 4-(3-Methoxyphenoxy)-1,1'-biphenyl as a useful probe for studying selective MPO engagement [2]. In experimental systems where both MPO and TPO activities may be present, this compound can help distinguish MPO-specific effects from broader peroxidase inhibition, supporting more precise mechanistic investigations in inflammatory disease models [2].

Lead Optimization for Reduced CYP3A4 Liability

The relatively weak CYP3A4 inhibition (IC50 2,600 nM) makes 4-(3-Methoxyphenoxy)-1,1'-biphenyl a suitable scaffold reference for medicinal chemistry programs aiming to minimize cytochrome P450-mediated drug-drug interaction risk [3]. When designing biphenyl ether-based MPO inhibitors, this compound exemplifies a structural template with an MPO/CYP3A4 selectivity ratio of approximately 16-fold, providing a benchmark for evaluating improved selectivity in derivative compounds [3].

Biphenyl Ether Scaffold Diversification in Chemical Biology

The specific para-substitution pattern and 3-methoxyphenoxy moiety of 4-(3-Methoxyphenoxy)-1,1'-biphenyl offer a distinct chemical space point for biphenyl ether library construction. The compound's calculated LogP of 5.15 and biaryl ether architecture [4] differentiate it from closely related analogs such as 4-Methoxy-4'-(3-methoxyphenoxy)-1,1'-biphenyl (CAS 1356963-90-0), which contains an additional methoxy group and exhibits distinct physicochemical properties (MW 306.36 vs 276.33) . This distinction is relevant for combinatorial chemistry applications and fragment-based drug discovery efforts where subtle structural variations can significantly impact target binding and ADME properties.

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